1-Chloro-3-methoxybutane
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Overview
Description
1-Chloro-3-methoxybutane is an organic compound with the molecular formula C5H11ClO and a molecular weight of 122.593 g/mol It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxybutane can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-butanol with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, ensuring the complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methoxy-1-butanol.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form 3-methoxybutane by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: 3-Methoxy-1-butanol.
Oxidation: 3-Methoxybutanal or 3-methoxybutanoic acid.
Reduction: 3-Methoxybutane.
Scientific Research Applications
1-Chloro-3-methoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 1-chloro-3-methoxybutane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, including oxidation and reduction, depending on the reaction conditions .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The methoxy group undergoes oxidation or reduction, resulting in the formation of aldehydes, acids, or alkanes.
Comparison with Similar Compounds
1-Chloro-3-methoxybutane can be compared with other similar compounds, such as:
3-Chloro-1-methoxybutane: Similar in structure but with different positional isomerism.
1-Chloro-2-methoxypropane: Another chlorinated ether with a shorter carbon chain.
1-Chloro-3-methylbutane: A chlorinated alkane with a methyl group instead of a methoxy group.
Properties
IUPAC Name |
1-chloro-3-methoxybutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKQJFRPPXTQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596728 |
Source
|
Record name | 1-Chloro-3-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4446-87-1 |
Source
|
Record name | 1-Chloro-3-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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